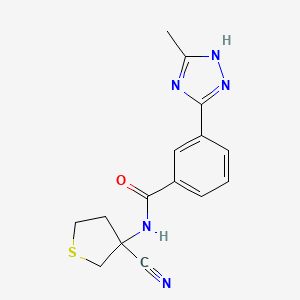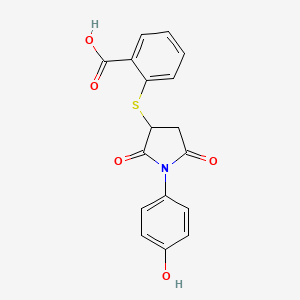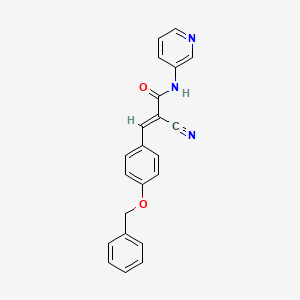![molecular formula C22H24ClN3O B2427632 1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-38-0](/img/structure/B2427632.png)
1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 381.9. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
A study by Tumosienė et al. (2019) synthesized derivatives of pyrrolidine carboxylic acids, including compounds structurally similar to 1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. These compounds exhibited potent antioxidant activities, with some showing higher efficacy than ascorbic acid. The research suggests potential applications of such derivatives in antioxidant therapies and related fields (Tumosienė et al., 2019).
Chemical Synthesis and Coordination
Bermejo et al. (2000) explored the synthesis of compounds, including 1-[(4-methylphenyl)sulfonyl]-2-[(2-pyridylmethylene)amino]benzene, demonstrating complex formation and coordination with nickel centers. This research underlines the utility of such compounds in the development of new coordination compounds and their potential applications in various fields of chemistry and materials science (Bermejo et al., 2000).
Novel Spiroxindole Derivatives Synthesis
Poomathi et al. (2015) synthesized novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives. These derivatives were created using a 1,3-dipolar cycloaddition reaction, highlighting the potential use of these compounds in the synthesis of complex organic molecules with potential biological activity (Poomathi et al., 2015).
Electroluminescent Layers Application
Dobrikov et al. (2011) synthesized low-molecular weight compounds with potential application in organic light-emitting devices (OLEDs). Their research on compounds structurally related to 1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one provides insights into their use in developing electroluminescent structures, which is crucial in the advancement of display technology (Dobrikov et al., 2011).
PET Tracers for Orexin2 Receptors
Liu et al. (2012) conducted a study on the radiosynthesis of compounds as potential PET tracers for orexin2 receptors. This research indicates the possible application of structurally similar compounds in medical imaging, particularly in Positron Emission Tomography (PET) scans for various medical diagnoses (Liu et al., 2012).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-14(2)12-26-20-7-5-4-6-19(20)24-22(26)16-10-21(27)25(13-16)17-9-8-15(3)18(23)11-17/h4-9,11,14,16H,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDSKUCMNKQGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2427551.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2427552.png)



![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2427558.png)
![4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B2427559.png)

![2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2427561.png)
![(5Z)-5-[(3-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2427565.png)
![N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2427568.png)
![4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2427571.png)
![1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2427572.png)